molecular formula C9H14O3 B145176 Ethyl 2-(oxan-4-ylidene)acetate CAS No. 130312-00-4

Ethyl 2-(oxan-4-ylidene)acetate

Cat. No. B145176
M. Wt: 170.21 g/mol
InChI Key: HMRYLZJIPRVVCW-UHFFFAOYSA-N
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Description

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate

The synthesis of ethyl-2-(4-aminophenoxy)acetate as a precursor for dual hypoglycemic agents is reported to be straightforward, involving alkylation and selective reduction without complex reaction conditions. The product was characterized using various NMR techniques and X-ray crystallography, revealing a triclinic crystal system. Non-covalent interactions were analyzed using Hirshfeld surface analysis, and quantum chemical parameters were computed with DFT calculations. The UV/Vis spectra were also experimentally and theoretically investigated .

Reaction of Arylidenehydrazono-Thiazole Carbonitriles with Diethyl Acetylenedicarboxylate

(Z)-Ethyl 2-[(Z)-2-(E)-arylidenehydrazono]-4-oxo-thiazolidine-5-ylidene]acetates were synthesized using three different methods, yielding good to excellent yields. The NMR spectra of the products were thoroughly investigated, although the paper does not directly relate to the synthesis or analysis of Ethyl 2-(oxan-4-ylidene)acetate .

Synthesis and Characterization of Ethyl 2-(4-Methylbenzylidene)-3-Oxobutanoate

Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized via Knoevenagel condensation and characterized by NMR, mass spectrometry, and X-ray diffraction. The compound crystallizes in the triclinic p-1 space group and assumes a Z conformation about the C=C double bond .

One-Pot Synthesis of Ethyl [2-(2H-Chromene-3yl)-4-Oxo-Thiazolidin-3-yl]acetates

Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl]acetates were synthesized in a single pot under refluxing conditions. The reaction involved 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid .

Synthesis and Antitumor Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate

The compound was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a naphthopyran derivative. The crystal structure was determined, and the compound exhibited inhibition of cancer cell proliferation .

Synthesis and Properties of 2-(2-Chloro-Ethoxy)-Acetate

The synthesis of some 2-(2-chloro-ethoxy) acetates was achieved by reacting 2-oxo-1,4-dioxane with alcohol and thionyl chloride. The compounds were characterized using IR, NMR, and elemental analysis, with mass spectrometry confirming some compounds .

Synthesis and Structure of Ethyl 2-[5-Nitro-2-Oxopyridine-1(2H)-yl] Acetate

This compound was synthesized and characterized by NMR and mass spectroscopy, with the molecular structure confirmed by X-ray diffraction. The crystal structure is stabilized by various interactions, and Hirshfeld surface analysis was conducted. DFT calculations were used to quantify electronic properties .

Synthesis and Biological Activities of Ethyl 2-(4-Chlorobenzylidene)-3-Oxobutanoate

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by Knoevenagel condensation and characterized by spectral studies and X-ray diffraction. The compound showed antimicrobial and antioxidant activities and was evaluated for its biological susceptibilities .

Regioselective Addition of Aromatic Amines to Indole Acetate Esters

The reaction of indole acetate esters with aromatic amines resulted in regioselective addition at the exocyclic C=C bond, forming arylamino-indolyl acetates .

Ethyl Acetate: Structural Analysis

Ethyl acetate was crystallized and its structure was determined by X-ray diffraction. The molecule is flat with a trans conformation. The study also analyzed the geometric details of ethyl acetate as a solvate and compared the results to ab initio calculations .

Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate, a solvent widely used in paints, coatings, resins, inks, and as a main ingredient in fragrances, flavors, and decaffeination processes, benefits from process intensification techniques. These techniques, including Reactive Distillation and Microwave Reactive Distillation, overcome chemical equilibrium limitations, ensuring energy efficiency and economic effectiveness. The focus on parameters such as ethanol flow rate, acetic acid flow rate, and catalyst choice highlights the importance of optimizing production for purity, rate, and cost considerations (Patil & Gnanasundaram, 2020).

Environmental Fate and Aquatic Effects of Oxo-Process Chemicals

Research on the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including ethyl acetate, emphasizes their biodegradability and low environmental threat. These compounds, when inadvertently released, undergo rapid biodegradation and volatilization, with minimal impact on aquatic life. This understanding is crucial for assessing the environmental safety of chemicals related to "Ethyl 2-(oxan-4-ylidene)acetate" (Staples, 2001).

Ionic Liquid-Based Technologies and Toxicity Considerations

The exploration of ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate for dissolving biopolymers, underlines the need for toxicity and environmental impact assessments. These assessments are crucial before large-scale industrial application due to the unique properties and potential environmental fate of such compounds (Ostadjoo et al., 2018).

Biodegradation and Fate of Ethyl tert-Butyl Ether in Soil and Groundwater

The biodegradation of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, provides insights into microbial degradation pathways and the fate of related compounds in the environment. Understanding microbial pathways and the potential for aerobic and anaerobic degradation is critical for evaluating the environmental impact of ether compounds and their derivatives (Thornton et al., 2020).

Safety And Hazards

Ethyl 2-(oxan-4-ylidene)acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and has specific target organ toxicity (single exposure) with the target organs being the central nervous system (CNS) .

properties

IUPAC Name

ethyl 2-(oxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRYLZJIPRVVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455346
Record name Ethyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(oxan-4-ylidene)acetate

CAS RN

130312-00-4
Record name Ethyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (5.0 g, 50 mmol) in 150 mL toluene at ambient temperature was added carbethoxymethylenetriphenyl phosphorane (17.4 g, 50 mmoL). The mixture was warmed to 50° C. and allowed to stir for 16 h. The mixture was cooled to ambient temperature, concentrated under reduced pressure and purified by column chromatography (Si2O, 50% hexanes in EtOAc) to provide the title compound (2.2 g, 13 mmol, 26% yield). MS (DCI/NH3) m/z 171 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
26%

Synthesis routes and methods II

Procedure details

Triethyl phosphonoacetate (22.6 g, 99.88 mmol) was added to a solution of dihydro-2H-pyran-4(3H)-one (10.0 g, 99.88 mmol) in DMF (100 ml) at room temperature, and the mixture was stirred at 80° C. for 15 hr. The mixture was allowed to cool to room temperature, was diluted with water, and was extracted with ether. The organic layer was washed with water and saturated brine, was dried over anhydrous magnesium sulfate, and the filtrate was concentrated under reduced pressure. The residue was chromatographed on silica gel column (hexane:ethyl acetate=95:5) to give the title compound as a yellow oil (13.2 g, yield 78%).
[Compound]
Name
Triethyl phosphonoacetate
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

A solution of tetrahydo-4H-pyran-4-one (5 g, 50 mmol) in CH2Cl2 (500 mL) was treated with (carbethoxymethylene)triphenylphosphorane (19.29 g, 55 mmol) stirred at reflux for 24 h, concentrated and purified via silica gel column chromatography eluting with 10% ethyl acetate/hexane to give 4.8 g of the title compound. MS (APCI): m/z 188 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

55% Sodium hydride (2.6 g) was suspended in dimethoxyethane (150 ml). Ethyl diethylphosphonoacetate (9.6 ml) was added dropwise under nitrogen atmosphere under ice-cooling over five minutes, and the mixture was stirred at the same temperature for 45 minutes. A solution of tetrahydro-4H-pyran-4-one (4.0 g) in dimethoxyethane (10 ml) was added dropwise thereto over five minutes. The mixture was stirred at room temperature for 10 minutes and then heated under reflux for one hour. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was evaporated. The residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compounds ethyl tetrahydro-4H-pyran-4-ylideneacetate (1.7 g) and ethyl 3,6-dihydro-2H-pyran-4-ylacetate (2.2 g) both as colorless oils.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

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